molecular formula C16H11BrF3N5O2 B2648329 N-(4-bromo-3-methylphenyl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide CAS No. 1396715-93-7

N-(4-bromo-3-methylphenyl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide

Cat. No.: B2648329
CAS No.: 1396715-93-7
M. Wt: 442.196
InChI Key: DKCDOQAEKASEGD-UHFFFAOYSA-N
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Description

N-(4-bromo-3-methylphenyl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide is a synthetic chemical reagent featuring a tetrazole core, designed for advanced pharmaceutical and biochemical research. Tetrazole derivatives are recognized as potent bioisosteres for carboxylic acids, often contributing to improved metabolic stability and enhanced binding affinity in drug discovery efforts . This compound is of significant interest in the investigation of G-protein coupled receptors (GPCRs), particularly as a potential antagonist for the Free Fatty Acid Receptor 2 (FFA2/GPR43) . FFA2 is a key mediator in the effects of short-chain fatty acids and is a promising therapeutic target for metabolic and inflammatory diseases, including type 2 diabetes, asthma, and inflammatory bowel disease . The structural motif of the tetrazole ring, linked to a phenyl group modified with a trifluoromethoxy substituent, is a critical pharmacophore observed in high-potency FFA2 ligands, suggesting this compound is a valuable tool for studying receptor function and signaling pathways . Researchers can utilize this compound in various in vitro assays, such as cAMP and GTPγS functional assays, to elucidate mechanisms of receptor inhibition and its downstream effects on immune cell migration and activation . This product is intended for research purposes only in a laboratory setting and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(4-bromo-3-methylphenyl)-2-[4-(trifluoromethoxy)phenyl]tetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrF3N5O2/c1-9-8-10(2-7-13(9)17)21-15(26)14-22-24-25(23-14)11-3-5-12(6-4-11)27-16(18,19)20/h2-8H,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKCDOQAEKASEGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C2=NN(N=N2)C3=CC=C(C=C3)OC(F)(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrF3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-bromo-3-methylphenyl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide, with the CAS number 1396715-93-7, is a compound of significant interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H11BrF3N5O2C_{16}H_{11}BrF_{3}N_{5}O_{2} with a molecular weight of approximately 442.19 g/mol. The structure features a tetrazole ring, which is known for its biological activity, particularly in drug design.

PropertyValue
Molecular FormulaC16H11BrF3N5O2
Molecular Weight442.19 g/mol
CAS Number1396715-93-7

1. Antioxidant Activity

A study evaluating similar tetrazole derivatives reported significant antioxidant activity using the DPPH assay. The compounds displayed enhanced free radical scavenging capabilities compared to their parent structures, suggesting that modifications in the tetrazole framework can lead to improved antioxidant properties .

2. Enzyme Inhibition

Tetrazole derivatives have been identified as potential inhibitors of various enzymes. For instance, a related study demonstrated that tetrazole-containing compounds could inhibit xanthine oxidase (XO), an enzyme involved in uric acid production. The structure-activity relationship (SAR) analysis revealed that specific substitutions on the tetrazole ring significantly impacted potency .

3. Anti-inflammatory Properties

Compounds with similar structures have exhibited anti-inflammatory effects in vivo. A docking study indicated that these compounds could effectively interact with inflammatory pathways, potentially offering therapeutic benefits for conditions like arthritis .

Case Studies

Several studies have explored the biological activities of tetrazole derivatives:

  • Study on Antihypertensive Activity : A series of tetrazole-based compounds were synthesized and evaluated for their antihypertensive effects. The results indicated that certain derivatives significantly lowered blood pressure in animal models, highlighting the therapeutic potential of this class of compounds .
  • Investigation of Antimicrobial Properties : Research has shown that tetrazole derivatives possess antimicrobial properties against various pathogens. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

The biological activities of this compound can be attributed to its ability to interact with specific biological targets:

  • Enzyme Binding : The tetrazole ring can serve as a hydrogen bond acceptor, facilitating interactions with active sites of target enzymes such as xanthine oxidase.
  • Radical Scavenging : The presence of electron-withdrawing groups (like trifluoromethoxy) enhances the electron density on the nitrogen atoms within the tetrazole ring, improving its ability to donate electrons and scavenge free radicals.

Scientific Research Applications

1. Anticancer Properties

Recent studies have indicated that tetrazole derivatives exhibit promising anticancer activities. The incorporation of the tetrazole ring in N-(4-bromo-3-methylphenyl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide may enhance its interaction with biological targets involved in cancer progression. For instance, tetrazoles have been shown to inhibit specific kinases associated with tumor growth, thus making them potential candidates for cancer therapeutics .

2. Anti-inflammatory Effects

Research has demonstrated that compounds containing tetrazole moieties can exhibit anti-inflammatory properties. The structural characteristics of this compound suggest that it could modulate inflammatory pathways, potentially providing relief in conditions such as arthritis or other inflammatory disorders .

Synthetic Methodologies

The synthesis of this compound can be achieved through various multicomponent reaction strategies, which allow for the efficient construction of complex molecular architectures. The Ugi reaction is particularly noteworthy for generating diverse tetrazole derivatives with high yields and purity .

Case Studies

1. Synthesis and Characterization

A case study conducted by researchers at the Groningen Research Institute of Pharmacy demonstrated the successful synthesis of a series of tetrazole compounds using Ugi-type reactions. The study highlighted how varying substituents on the phenyl rings influenced the biological activity and solubility of the resulting compounds, including this compound .

2. Pharmacological Evaluation

In vivo studies have been conducted to evaluate the pharmacological properties of similar tetrazole derivatives. These studies often assess the compounds' efficacy in reducing tumor size in animal models, as well as their safety profiles. Results indicated that certain modifications to the tetrazole structure could enhance therapeutic efficacy while minimizing toxicity .

Comparison with Similar Compounds

Tetrazole Derivatives
  • (S)-N-(1-(1H-Tetrazol-5-yl)-3-(4-(trifluoromethyl)phenyl)-propan-2-yl)-2-(3-(trifluoromethoxy)phenyl)acetamide (16n)
    • Core Structure : Tetrazole linked via a propan-2-yl spacer to a trifluoromethylphenyl group.
    • Key Features : Contains dual trifluoromethoxy and trifluoromethyl substituents, enhancing electron-withdrawing effects.
    • Synthesis : Stepwise coupling of tetrazole precursors with acetic acid derivatives under standard amidation conditions .
    • Biological Activity : Acts as a Free Fatty Acid Receptor 2 (FFAR2) antagonist, highlighting the role of tetrazole in receptor interaction .
Nitrothiophene Carboxamides
  • N-(4-(3-methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide
    • Core Structure : Nitrothiophene carboxamide with a thiazole substituent.
    • Key Features : Nitro group enhances electrophilicity; trifluoromethyl and methoxy groups modulate solubility.
    • Synthesis : HATU-mediated coupling of 5-nitrothiophene-2-carboxylic acid with thiazol-2-amine derivatives, yielding moderate purity (42%) .
    • Biological Activity : Exhibits narrow-spectrum antibacterial activity, suggesting carboxamides’ role in disrupting microbial targets .
Triazole and Pyrazole Derivatives
  • 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones [7–9]
    • Core Structure : 1,2,4-Triazole with sulfonyl and difluorophenyl groups.
    • Key Features : Thione tautomer stabilizes the triazole ring, confirmed by IR spectra (νC=S at 1247–1255 cm⁻¹; absence of νS-H) .
    • Synthesis : Cyclization of hydrazinecarbothioamides under alkaline conditions, emphasizing the versatility of heterocyclic carboxamide synthesis .

Structural and Functional Differences

Parameter Target Compound Compound Compound Compound
Core Heterocycle 2H-tetrazole Tetrazole Nitrothiophene 1,2,4-Triazole
Substituents 4-bromo-3-methylphenyl, 4-(trifluoromethoxy)phenyl 3-(trifluoromethoxy)phenyl, 4-(trifluoromethyl)phenyl 3-methoxy-4-(trifluoromethyl)phenyl, thiazole 4-(4-X-phenylsulfonyl)phenyl, 2,4-difluorophenyl
Key Functional Groups Br, CF₃O CF₃O, CF₃ NO₂, CF₃, OCH₃ SO₂, F
Synthetic Method Likely coupling reaction (inferred) Stepwise amidation HATU-mediated coupling Alkaline cyclization
Biological Activity Not reported FFAR2 antagonist Antibacterial Not reported
Key Observations:
  • Synthetic Efficiency : ’s nitrothiophene derivative achieved 99.05% purity via optimized chromatography, suggesting that similar methods could improve the target compound’s yield .
  • Tautomerism : Unlike ’s triazole-thione equilibrium, the tetrazole ring in the target compound is less prone to tautomerism, favoring structural stability .

Pharmacological Implications

  • Tetrazole vs. This property is exploited in drugs like losartan, where tetrazole acts as a bioisostere for carboxylic acids .
  • Halogen Effects : The bromine in the target compound may confer stronger van der Waals interactions compared to fluorine in ’s difluorophenyl derivatives, possibly improving target affinity .

Q & A

Q. What are the key synthetic routes for N-(4-bromo-3-methylphenyl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide, and how can reaction conditions be optimized for high yield?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions, starting with the formation of the tetrazole ring via cyclization using sodium azide and nitriles. Subsequent coupling of the bromo-methylphenyl and trifluoromethoxyphenyl moieties is achieved through nucleophilic acyl substitution or Suzuki-Miyaura cross-coupling. Key optimizations include:
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity for azide-based cyclization .
  • Temperature control : Elevated temperatures (80–120°C) improve reaction rates but require monitoring to avoid decomposition .
  • Purification : Column chromatography or recrystallization from ethanol/water mixtures ensures high purity (>95%) .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing the purity and structure of this compound?

  • Methodological Answer : Structural confirmation relies on:
  • NMR spectroscopy : 1^1H and 13^13C NMR identify substituent integration and coupling patterns (e.g., distinguishing tetrazole protons at δ 8.5–9.5 ppm) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]+^+) with <2 ppm error .
  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity, with UV detection at 254 nm .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across different in vitro studies?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, concentration ranges). Mitigation strategies include:
  • Dose-response standardization : Use logarithmic concentration gradients (1 nM–100 µM) to establish EC50_{50}/IC50_{50} values .
  • Control benchmarking : Compare against known modulators (e.g., mGlu4 receptor agonists) to validate target specificity .
  • Meta-analysis : Apply statistical tools (e.g., ANOVA) to aggregate data from ≥3 independent studies .

Q. What computational strategies are recommended for predicting the binding affinity of this tetrazole derivative with potential biological targets?

  • Methodological Answer : Leverage:
  • Molecular docking : Use AutoDock Vina with the compound’s InChI key (e.g., HRIYWWSMECOIJK-UHFFFAOYSA-N) to model interactions with targets like mGlu4 receptors .
  • QSAR modeling : Corrogate substituent effects (e.g., bromo vs. chloro) on binding energy using CoMFA/CoMSIA .
  • MD simulations : GROMACS-based simulations (100 ns) assess stability of ligand-receptor complexes in solvated environments .

Q. What are the methodological considerations for determining the crystal structure of this compound using X-ray diffraction and SHELX software?

  • Methodological Answer : Key steps include:
  • Crystallization : Slow vapor diffusion (e.g., ethanol/ethyl acetate) yields single crystals .
  • Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion .
  • SHELX refinement : Iterative cycles of SHELXL for structure solution, with R-factor convergence <5%. Validate via PLATON checks for missed symmetry .

Q. How does the introduction of bromo and trifluoromethoxy substituents influence the compound’s pharmacokinetic properties, and what in silico models validate these effects?

  • Methodological Answer :
  • Lipophilicity : The trifluoromethoxy group increases logP by ~1.5 units (SwissADME prediction), enhancing membrane permeability .
  • Metabolic stability : CYP450 isoform screening (e.g., CYP3A4) predicts reduced hepatic clearance due to bromo substitution’s steric hindrance .
  • PBPK modeling : GastroPlus simulations correlate bioavailability with experimental Caco-2 permeability data (Papp_{app} >1 × 106^{-6} cm/s) .

Q. What experimental approaches are employed to investigate the compound’s stability under varying pH and temperature conditions relevant to pharmacological formulations?

  • Methodological Answer :
  • Forced degradation : Incubate at pH 1–13 (37°C, 72 hrs) and analyze degradation products via LC-MS .
  • Thermal stability : TGA/DSC analysis (25–300°C, 10°C/min) identifies decomposition points (>200°C indicates solid-state stability) .
  • Light exposure : ICH Q1B guidelines for photostability (1.2 million lux hrs) assess isomerization risks .

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